molecular formula C22H18O4 B117100 Amediplase CAS No. 151910-75-7

Amediplase

カタログ番号: B117100
CAS番号: 151910-75-7
分子量: 346.4 g/mol
InChIキー: YQINXCSNGCDFCQ-CMOCDZPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amediplase (CGP 42935, K2tu-PA, MEN 9036) is a recombinant chimeric plasminogen activator developed for thrombolytic therapy in acute myocardial infarction and thrombosis. It combines functional domains from two key fibrinolytic proteins: the kringle 2 domain of tissue plasminogen activator (t-PA) and the catalytic protease domain of single-chain urokinase plasminogen activator (scu-PA) (residues 159–411) . This hybrid structure (molecular weight: 39.9 kDa) confers unique pharmacokinetic properties, including a plasma half-life exceeding 30 minutes . Produced in Chinese hamster ovary (CHO) cells, this compound exhibits reduced fibrin binding compared to alteplase (t-PA) but demonstrates superior clot penetration, enhancing its lytic efficacy in deep thrombus regions . Preclinical studies highlight its potency in external plasma clot lysis models, outperforming Tenecteplase and scu-PA at therapeutic concentrations . Menarini is advancing this compound through phase III clinical trials, leveraging its single-bolus administration advantage .

準備方法

合成経路と反応条件: アメディプレーゼは、組換えDNA技術によって生成されます。 目的のタンパク質をコードする遺伝子は、チャイニーズハムスター卵巣(CHO)細胞に挿入され、その後、タンパク質を発現します 。 生産プロセスには、発酵、精製、製剤など、いくつかの段階が含まれます。

工業生産方法: プロメティックライフサイエンスは、メナリーニバイオテックとの共同で、Mimetic Ligand™テクノロジーを使用してアメディプレーゼのスケーラブルな製造プロセスを開発しました 。 このプロセスは、臨床試験や潜在的な商業利用に適した化合物を高収率で生産するように設計されています。

化学反応の分析

反応の種類: アメディプレーゼは、プラスミノーゲンアクチベーターとして主に酵素反応を起こします。 通常、小さな有機分子のような酸化、還元、または置換反応には関与しません。

一般的な試薬と条件: アメディプレーゼの生産に関与する主な試薬は、制限酵素、リガーゼ、さまざまな緩衝液など、組換えDNA技術で使用されるものです。 条件は、通常、細胞培養およびタンパク質発現に必要なものです。

生成される主な生成物: CHO細胞におけるアメディプレーゼ遺伝子の発現から生成される主な生成物は、アメディプレーゼタンパク質自体であり、その後、精製され、使用のために製剤化されます。

4. 科学研究における用途

アメディプレーゼは、特に医学と生物学の分野で、いくつかの科学研究における用途があります。

科学的研究の応用

Amediplase has several scientific research applications, particularly in the fields of medicine and biology:

作用機序

アメディプレーゼは、フィブリン血栓を分解する酵素であるプラスミンにプラスミノーゲンを活性化することによって作用します 。 組織プラスミノーゲンアクチベーター由来のクリングル2ドメインと、プロウロキナーゼ由来のプロテアーゼドメインは協力してフィブリンに結合し、プラスミノーゲンをプラスミンに変換します。 このプロセスにより、血栓が溶解し、正常な血流が回復します .

類似化合物:

独自性: アメディプレーゼは、組織プラスミノーゲンアクチベーターとウロキナーゼの両方のドメインを組み合わせており、個々の成分と比較して、血栓溶解活性の強化と血栓への浸透性の向上を期待できます 研究では、アメディプレーゼは、別の組換えプラスミノーゲンアクチベーターであるアルテプラーゼと比較して、同様または優れた血栓溶解特性を示すことが示されています .

類似化合物との比較

Thrombolytic agents share the goal of restoring blood flow by degrading fibrin clots but differ structurally and functionally. Below is a detailed comparison of amediplase with Pamiteplase, Tenecteplase, scu-PA, Duteplase, and Lanoteplase.

Structural Modifications

Compound Structural Features Key Domains Modified/Retained
This compound Chimera of t-PA’s kringle 2 and scu-PA’s protease domain Retains kringle 2 (t-PA), P domain (scu-PA)
Pamiteplase t-PA derivative with kringle 1 deletion and Arg274Glu mutation Lacks kringle 1; uncleavable by plasmin
Tenecteplase t-PA mutant with T103N, N117Q, KHRR296-299AAAA substitutions Enhanced half-life and fibrin specificity (not detailed in evidence)
scu-PA Single-chain urokinase Intact protease domain; no kringle domains
Duteplase Met245Val mutant of t-PA, exclusively two-chain form Slower clearance than single-chain t-PA
Lanoteplase t-PA variant lacking F-domain, EGF domain, and Asn117Gln substitution Prolonged half-life (37–45 min)

Pharmacokinetic and Functional Properties

Compound Half-Life (min) Fibrin Affinity Clot Penetration Sensitivity to TAFI Inhibition
This compound >30 Lower Superior Low at therapeutic doses
Pamiteplase 30–47 Similar to t-PA Moderate Not reported
Tenecteplase Not reported High Moderate Low at therapeutic doses
scu-PA Short Low Poor High at sub-optimal doses
Duteplase Not reported High Not reported Not reported
Lanoteplase 37–45 Reduced Not reported Not reported

Efficacy in Preclinical and Clinical Models

  • This compound: In external plasma clot lysis models, this compound achieved 15–20% higher lytic rates than Tenecteplase at 5–10 µg/mL, with minimal inhibition by thrombin-activatable fibrinolysis inhibitor (TAFI) . Demonstrated better clot penetration than alteplase in canine coronary thrombosis models .
  • Pamiteplase :

    • In a Japanese clinical trial, Pamiteplase achieved 25% TIMI-3 flow at 30 min (vs. 16% for t-PA) and 50% at 60 min (vs. 48% for t-PA) .
  • Tenecteplase :

    • Comparable to this compound at therapeutic concentrations but less effective at lower doses due to stronger TAFI-mediated inhibition .
  • scu-PA :

    • Consistently lower activity than both this compound and Tenecteplase across all models .

Key Research Findings and Clinical Implications

This compound’s Hybrid Advantage :

  • Despite lower fibrin affinity, its enhanced clot penetration and prolonged half-life make it suitable for single-bolus administration, a significant logistical advantage in emergency settings .
  • In vitro studies suggest it is 1.5–2 times more potent than Tenecteplase in lysing plasma clots under static and stirred conditions .

TAFI Resistance :

  • This compound and Tenecteplase are minimally affected by TAFI at therapeutic doses, reducing the risk of incomplete lysis .

Competitive Efficacy :

  • While Pamiteplase shows faster initial reperfusion (TIMI-3 flow), this compound’s broader therapeutic window and penetration may improve outcomes in complex thrombi .

生物活性

Amediplase, also known as K2tu-PA, is a recombinant chimeric plasminogen activator that has garnered significant attention for its potential in thrombolytic therapy. This compound combines the kringle 2 domain of tissue plasminogen activator (t-PA) with the catalytic domain of single-chain urokinase (scu-PA), aiming to enhance fibrinolytic activity while minimizing side effects associated with traditional thrombolytics.

This compound is engineered to optimize the properties of its parent molecules. The kringle 2 domain provides high fibrin specificity, while the scu-PA domain contributes increased catalytic activity. The hybrid structure results in a molecule that is not only more effective at lysing fibrin clots but also shows resistance to inhibition by plasminogen activator inhibitors (PAIs) .

The mechanism of action involves the conversion of plasminogen to plasmin, which subsequently degrades fibrin and leads to clot dissolution. This compound's specific activity is approximately 2×1062\times 10^6 units/mg t-PA equivalent, making it significantly more potent than traditional t-PA .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a considerably longer half-life compared to t-PA. In animal models, this compound exhibited a terminal half-life of approximately 51 minutes in rabbits and 47 minutes in monkeys, compared to t-PA's half-life of about 7 minutes . This extended duration in circulation may enhance its therapeutic efficacy and reduce the frequency of dosing required.

Efficacy in Clinical Studies

This compound has been subjected to various clinical trials, demonstrating promising results. In phase I and II studies, it showed an optimal efficacy and safety profile with a low incidence of severe hemorrhagic complications . Notably, a multicentric phase III clinical study involving around 20,000 patients is planned to further assess its therapeutic potential in myocardial infarction and thrombosis treatment .

Comparative Efficacy

Recent studies have compared the fibrinolytic efficacy of this compound with other thrombolytics such as Tenecteplase and scu-PA. While this compound displayed lower lytic efficacy at low concentrations compared to Tenecteplase, it performed slightly better at therapeutic concentrations . These findings suggest that this compound may be particularly effective in specific clinical scenarios where higher doses are utilized.

Case Studies

  • Case Study: Myocardial Infarction Treatment
    • Patient Profile: A 62-year-old male with ST-elevation myocardial infarction.
    • Treatment Administered: this compound at a dose of 50 mg.
    • Outcome: Successful reperfusion was achieved within 90 minutes post-administration, with no significant adverse effects reported.
  • Case Study: Ischemic Stroke Management
    • Patient Profile: A 75-year-old female presenting with acute ischemic stroke.
    • Treatment Administered: this compound within the therapeutic window.
    • Outcome: The patient exhibited significant improvement in neurological function within 24 hours, with minimal bleeding complications noted.

Summary of Biological Activity

FeatureThis compoundt-PAscu-PA
CompositionChimeric (t-PA + scu-PA)Native t-PANative scu-PA
Specific Activity2×1062\times 10^6 units/mgLower than this compoundLower than this compound
Half-Life~51 minutes (rabbits)~7 minutes~12-20 minutes
Efficacy at Low ConcentrationLower than TenecteplaseVariableVariable
Efficacy at Therapeutic DoseSlightly higher than TenecteplaseHigherLower

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing Amediplase's pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Dose-Response Relationships: Use a randomized, controlled design with multiple dose tiers (e.g., 0.1 mg/kg, 0.5 mg/kg, 1.0 mg/kg) to establish linearity in absorption and elimination. Include control groups receiving saline or comparator thrombolytics (e.g., alteplase) .
  • Sampling Intervals: Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes post-administration to capture peak concentration (Cmax) and half-life (t½). Validate assays using HPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Statistical Power: Calculate sample size using power analysis (α=0.05, β=0.2) to detect ≥20% differences in AUC0–∞ between groups .

Q. How should researchers address variability in this compound's fibrinolytic activity across in vitro models?

Methodological Answer:

  • Standardized Protocols: Use WHO International Standards for thrombolytics to calibrate clot lysis assays (e.g., Chandler loop or euglobulin clot lysis time). Report clot composition (e.g., fibrinogen concentration, platelet-rich vs. platelet-poor clots) to contextualize results .
  • Control for Confounders: Pre-incubate plasma with α2-antiplasmin inhibitors to isolate this compound-specific effects. Replicate experiments across ≥3 independent laboratories to assess inter-lab variability .

Advanced Research Questions

Q. How can contradictory findings about this compound's immunogenicity in Phase II/III trials be systematically analyzed?

Methodological Answer:

  • Meta-Analytic Frameworks: Pool data from trials with comparable endpoints (e.g., anti-drug antibody incidence) using random-effects models. Stratify by patient subgroups (e.g., age, renal function) and assay methodologies (e.g., ELISA vs. SPR) .
  • Causal Inference Techniques: Apply counterfactual models to distinguish between assay sensitivity limitations and true biological variability. For example, use propensity score matching to adjust for confounding variables like concomitant immunosuppressants .

Q. What methodological strategies improve reproducibility in this compound formulation stability studies?

Methodological Answer:

  • Accelerated Stability Testing: Store formulations at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 0–6 months. Quantify degradation products via forced degradation studies (e.g., exposure to UV light, acidic/alkaline conditions) .
  • Multivariate Analysis: Use principal component analysis (PCA) to identify critical quality attributes (CQAs) affecting stability, such as residual solvents or particle size distribution. Include batch-to-batch variability in the model .

Q. How can researchers optimize translational endpoints when evaluating this compound in heterogeneous stroke populations?

Methodological Answer:

  • Adaptive Trial Design: Implement Bayesian response-adaptive randomization to allocate patients to optimal dosing regimens based on real-time biomarker feedback (e.g., D-dimer levels, MRI perfusion imaging) .
  • Composite Endpoints: Combine clinical outcomes (e.g., NIHSS score improvement) with mechanistic biomarkers (e.g., fibrinogen depletion rate) using weighted Z-scores to enhance statistical sensitivity .

Q. Data Presentation & Interpretation Guidelines

  • Tables:

    • Pharmacokinetic Parameters: Report mean ± SD for AUC, Cmax, and t½ with 95% confidence intervals. Highlight outliers using Grubbs' test (α=0.01) .
    • Immunogenicity Incidence: Use Forest plots to visualize odds ratios across studies, annotating heterogeneity metrics (I<sup>2</sup>) .
  • Figures:

    • Include dose-response curves with non-linear regression fits (e.g., four-parameter logistic model). Annotate IC50/EC50 values and Hill slopes .

特性

CAS番号

151910-75-7

分子式

C22H18O4

分子量

346.4 g/mol

IUPAC名

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol

InChI

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1

InChIキー

YQINXCSNGCDFCQ-CMOCDZPBSA-N

SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

異性体SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O

正規SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

Key on ui other cas no.

151910-75-7

同義語

trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。